Cas no 912569-73-4 (N-Methyl-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-ylmethylamine)

N-Methyl-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-ylmethylamine structure
912569-73-4 structure
Product name:N-Methyl-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-ylmethylamine
CAS No:912569-73-4
MF:C13H14F3N3O
MW:285.264973163605
CID:996126
PubChem ID:24229724

N-Methyl-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-ylmethylamine Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylamine
    • N-methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methanamine
    • DTXSID80640428
    • N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
    • N-Methyl-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylamine,97+%
    • methyl({[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
    • N-Methyl-1-(1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
    • 912569-73-4
    • MS-22562
    • N-Methyl-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-ylmethylamine
    • Inchi: InChI=1S/C13H14F3N3O/c1-17-8-10-11(13(14,15)16)18-19(2)12(10)20-9-6-4-3-5-7-9/h3-7,17H,8H2,1-2H3
    • InChI Key: AJQKRVBDVZVOBK-UHFFFAOYSA-N
    • SMILES: CNCC1=C(N(N=C1C(F)(F)F)C)OC2=CC=CC=C2

Computed Properties

  • Exact Mass: 285.10900
  • Monoisotopic Mass: 285.10889656g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 39.1Ų

Experimental Properties

  • PSA: 39.08000
  • LogP: 3.34150

N-Methyl-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-ylmethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1623384-1g
N-methyl-1-(1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
912569-73-4 98%
1g
¥1351.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1623384-250mg
N-methyl-1-(1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
912569-73-4 98%
250mg
¥525.00 2024-04-25
TRC
M103728-10mg
N-Methyl-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylamine
912569-73-4
10mg
$ 50.00 2022-06-04
TRC
M103728-50mg
N-Methyl-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylamine
912569-73-4
50mg
$ 70.00 2022-06-04
TRC
M103728-100mg
N-Methyl-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylamine
912569-73-4
100mg
$ 115.00 2022-06-04

N-Methyl-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-ylmethylamine Related Literature

Additional information on N-Methyl-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-ylmethylamine

N-Methyl-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-ylmethylamine: A Comprehensive Overview

The compound CAS No. 912569-73-4, also known as N-Methyl-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-ylmethylamine, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their unique properties and versatility in synthetic chemistry. The molecule's structure features a pyrazole ring substituted with several functional groups, including a phenoxy group, a trifluoromethyl group, and methylamine functionalities. These substituents contribute to the compound's stability, reactivity, and bioavailability, making it a promising candidate for further research and development.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The presence of the phenoxy group in this compound introduces electron-donating effects, which can enhance the molecule's interaction with biological targets. Additionally, the trifluoromethyl group imparts hydrophobicity and can influence the compound's pharmacokinetic properties, such as absorption and distribution. The methylamine functionality further enhances the molecule's ability to participate in hydrogen bonding, a critical factor in drug-receptor interactions.

One of the most notable aspects of this compound is its synthetic versatility. Researchers have explored various methods to synthesize N-Methyl-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-ylmethylamine, including palladium-catalyzed cross-coupling reactions and multi-component synthesis strategies. These methods not only improve the efficiency of production but also allow for fine-tuning of the molecule's properties to suit specific applications. For instance, recent advancements in microwave-assisted synthesis have enabled faster and more selective formation of the pyrazole core, reducing reaction times and enhancing yields.

The application of this compound extends beyond pharmaceuticals. Its unique structure makes it an ideal candidate for use in agrochemicals, where it can serve as a precursor for herbicides or fungicides. Furthermore, the compound's stability under various environmental conditions suggests its potential use in industrial settings, such as catalysts or additives in polymer synthesis.

From a toxicological perspective, understanding the safety profile of N-Methyl-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-ylmethylamine is crucial for its safe handling and application. Preliminary studies indicate that the compound exhibits low acute toxicity; however, long-term exposure effects require further investigation. Regulatory agencies emphasize the importance of thorough toxicological assessments to ensure compliance with safety standards before any commercial use.

In conclusion, CAS No. 912569-73-4 represents a significant advancement in organic chemistry with diverse potential applications across multiple industries. Its unique structural features and synthetic flexibility make it an attractive target for further research. As scientific understanding continues to evolve, this compound is poised to play a pivotal role in advancing both therapeutic and industrial innovations.

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